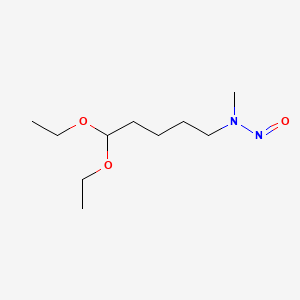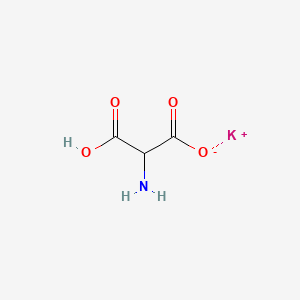
3'-Hydroxy-4'-methoxyflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxy-4’-methoxyflavanone is a flavonoid compound belonging to the flavanone class. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This compound is characterized by the presence of hydroxyl and methoxy groups on its flavanone backbone, which contribute to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-methoxyflavanone typically involves the cyclization of 2’-hydroxychalcone derivatives. One common method involves the reaction of 2’-hydroxyacetophenone with methoxy-substituted benzaldehyde to form the corresponding chalcone, which is then cyclized under acidic or basic conditions to yield the flavanone . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3’-Hydroxy-4’-methoxyflavanone may involve biotransformation processes using microbial cultures. For example, the use of Isaria fumosorosea cultures has been reported to glycosylate methoxylated flavonoids, producing various flavonoid derivatives . This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
3’-Hydroxy-4’-methoxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavanone to a hydroxyl group, forming dihydroflavanones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the reactions .
Major Products
The major products formed from these reactions include oxidized flavonoids, dihydroflavanones, and various substituted flavanones, depending on the specific reagents and conditions used .
科学的研究の応用
3’-Hydroxy-4’-methoxyflavanone has a wide range of scientific research applications:
作用機序
The mechanism of action of 3’-Hydroxy-4’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Neuroprotective Effects: It reduces lipid peroxidation and enhances the activity of antioxidant enzymes, protecting neurons from oxidative damage.
類似化合物との比較
Similar Compounds
Hesperetin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Naringenin: Known for its antioxidant and anti-cancer activities.
Pinostrobin: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness
3’-Hydroxy-4’-methoxyflavanone is unique due to its specific substitution pattern, which enhances its solubility and bioavailability compared to other flavanones. Its dual hydroxyl and methoxy groups contribute to its distinct chemical reactivity and biological activity .
特性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-15-7-6-10(8-13(15)18)16-9-12(17)11-4-2-3-5-14(11)20-16/h2-8,16,18H,9H2,1H3 |
InChIキー |
DJCDENZLUWIEMU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)

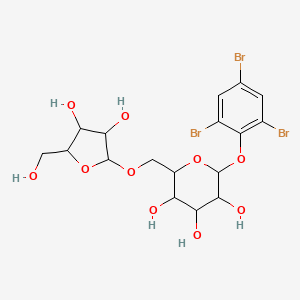
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
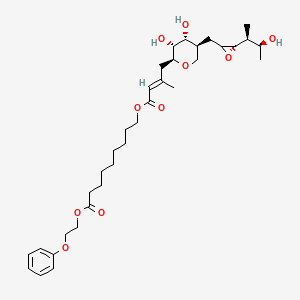
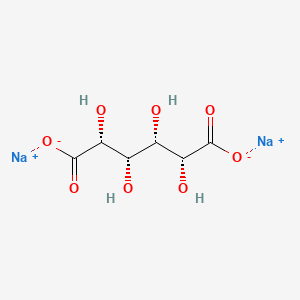

![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
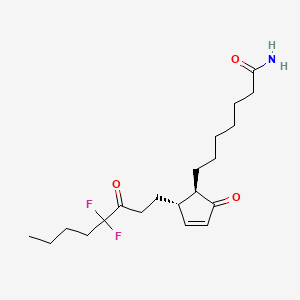
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
